5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(2-FLUORO-5-METHYLPHENYL)-2-FURAMIDE
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Overview
Description
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(2-FLUORO-5-METHYLPHENYL)-2-FURAMIDE is a complex organic compound that features a pyrazole ring, a fluorinated phenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(2-FLUORO-5-METHYLPHENYL)-2-FURAMIDE typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent.
Coupling with the furan ring: The brominated pyrazole is coupled with a furan derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the fluorinated phenyl group: This step involves the reaction of the intermediate with a fluorinated phenyl isocyanate to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives and their interactions with biological targets.
Material Science: Due to its unique structural properties, it may find applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(2-FLUORO-5-METHYLPHENYL)-2-FURAMIDE is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The pyrazole ring is known to interact with various biological targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazol-5-amine: Shares the pyrazole ring and bromine substitution but lacks the furan and fluorinated phenyl groups.
3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Another pyrazole derivative with different substituents, leading to different chemical and biological properties.
Uniqueness
5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(2-FLUORO-5-METHYLPHENYL)-2-FURAMIDE is unique due to the combination of the pyrazole, furan, and fluorinated phenyl groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C16H13BrFN3O2 |
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Molecular Weight |
378.2 g/mol |
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C16H13BrFN3O2/c1-10-2-4-13(18)14(6-10)20-16(22)15-5-3-12(23-15)9-21-8-11(17)7-19-21/h2-8H,9H2,1H3,(H,20,22) |
InChI Key |
PKSWTOWLTSWLMG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br |
Origin of Product |
United States |
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